molecular formula C8H10N5NaO3 B1665007 Acyclovir sodium CAS No. 69657-51-8

Acyclovir sodium

Cat. No. B1665007
CAS RN: 69657-51-8
M. Wt: 247.19 g/mol
InChI Key: RMLUKZWYIKEASN-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of Acyclovir involves alkylation of 5-aminoimidazole-4-carboxamide with 3-oxy-4-chlorobutanol acetate, followed by condensation with benzoyl othiocyanate by heating reflux, in acetone .


Molecular Structure Analysis

The molecular formula of Acyclovir Sodium is C8H11N5NaO3 . The molecular weight is 248.19 . The structure of Acyclovir Sodium was determined and optimized at the MP2 and B3LYP quantum chemical levels of theory .


Chemical Reactions Analysis

Acyclovir Sodium has been found to react with dextrose upon dilution prior to parenteral administration, a type of interaction known as the Maillard reaction .


Physical And Chemical Properties Analysis

Acyclovir Sodium is a white to off-white, crystalline powder . The maximum solubility in water at 25°C exceeds 100 mg/mL .

Scientific Research Applications

1. Formulation Technologies to Enhance Bioavailability

Acyclovir sodium, primarily used for herpes and chicken pox, suffers from low oral bioavailability and short half-life. Research has focused on enhancing its bioavailability using formulation technologies. Solid lipid microparticles of Acyclovir have been developed to sustain drug release for extended periods, potentially improving its effectiveness (Nagappa et al., 2016). Additionally, microsphere formulations using natural polymers and mucoadhesive microspheres for intravaginal application have been studied to improve its delivery and efficacy (P. S, K Mounika, K. Naresh, 2018), (Arshad Khan, R. Thakur, 2014).

2. Acyclovir in Combination Therapy

Studies have explored the efficacy of Acyclovir in combination with other compounds. For instance, it has been combined with cardenolides for enhanced antiviral activity against herpes simplex viruses (Jessica W Bertol et al., 2011). Such combinations may offer new avenues for treating viral infections more effectively.

3. Enhancing Skin Permeability for Topical Applications

Research has focused on increasing the skin permeability of Acyclovir for more effective topical treatments. Approaches like using self-dissolving microneedle systems and organogel systems have been investigated to improve the drug's delivery to the site of infection (Uzair Nagra et al., 2022), (Sangkil Lee, Jaehwi Lee, Y. Choi, 2006).

4. Gastroretention Technologies for Oral Tablets

To overcome the challenges of Acyclovir's poor oral bioavailability, research has been directed toward developing gastroretention technologies. This involves creating floating drug delivery systems that can prolong the gastric residence time of Acyclovir, potentially enhancing its bioavailability (Safaa S. El gamal, V. Naggar, Ahmed N Allam, 2011).

5. Development of Novel Prodrugs

Creating prodrugs of Acyclovir has been another research area, aiming to improve its pharmacokinetic properties. Biotinylated lipid prodrugs have been designed to target specific transporters on the cornea, enhancing cellular absorption and potentially offering new treatment avenues for herpetic keratitis (A. Vadlapudi, R. K. Vadlapatla, Ravinder Earla, et al., 2013).

Safety And Hazards

When handling Acyclovir Sodium, it is advised to avoid breathing mist, gas or vapours, and avoid contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

While Acyclovir Sodium is an effective and selective antiviral drug, it does not cure the infections but can speed healing of the sores, decrease pain/itching/formation of new sores, and lower the risk of other problems from the virus . Future research may focus on improving the efficacy of the drug and exploring new applications.

properties

IUPAC Name

sodium;2-amino-9-(2-hydroxyethoxymethyl)purin-6-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O3.Na/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14;/h3,14H,1-2,4H2,(H3,9,11,12,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLUKZWYIKEASN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1COCCO)N=C(N=C2[O-])N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N5NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acyclovir sodium

CAS RN

69657-51-8
Record name Acyclovir sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069657518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(2-hydroxyethoxy)methyl]-, sodium salt (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.828
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
716
Citations
SK Jain, Y Gupta, A Jain, K Rai - Drug delivery, 2008 - Taylor & Francis
… formulation bearing acyclovir sodium was … for acyclovir sodium. The obtained flux was nearly 2.0 and 6.3 times higher than conventional liposomal formulation bearing acyclovir sodium …
Number of citations: 74 www.tandfonline.com
SK Jain, RK Jain, MK Chourasia, AK Jain… - AAPS …, 2005 - Springer
… The aim of the present study was to design a depot delivery system of acyclovir sodium using multivesicular liposomes (MVLs) to overcome the limitations of conventional therapies and …
Number of citations: 97 link.springer.com
VD Gupta, Y Pramar, C Bethea - Journal of Clinical Pharmacy …, 1989 - Wiley Online Library
The chemical stability of acyclovir sodium in dextrose 5% w/v and sodium chloride 0·9% w/v injections has been studied using a stability‐indicating high‐pressure liquid …
Number of citations: 13 onlinelibrary.wiley.com
S Herpes - editor.fresenius-kabi.us
… Acyclovir Sodium Injection is a synthetic nucleoside analog, active … The concentration is equivalent to 54.9 mg of acyclovir sodium per … Further dilution of Acyclovir Sodium Injection in an …
Number of citations: 2 editor.fresenius-kabi.us
A Aslam, MU Ashraf, K Barkat, A Mahmood… - Pharmaceutics, 2023 - mdpi.com
… was adopted for loading acyclovir sodium into the hydrogel discs [5,6]. Acyclovir sodium (1000 mg) … discs with the absorbance of the standard acyclovir sodium solution on an UV–visible …
Number of citations: 5 www.mdpi.com
R Jukanti, A Mateti, S Bandari… - Letters in Drug Design …, 2011 - ingentaconnect.com
The effective management of the cutaneous herpes simplex virus infections with acyclovir sodium (ACV) is limited due to reduced availability of ACV at the basal epidermis. The present …
Number of citations: 10 www.ingentaconnect.com
KE VanLandingham, HB Marsteller, GW Ross… - Jama, 1988 - jamanetwork.com
… better survival than placebo,1,2 but acyclovir sodium is superior to vid¬ arabine in efficacy and toxic effects and reduces the six-month mortality to 19%.34 However, controlled studies …
Number of citations: 140 jamanetwork.com
AN Nagappa, G Agarwal, V Chikkamath… - Am. J. Adv. Drug …, 2016 - researchgate.net
… In this paper SLMs of Acyclovir sodium of different concentrations of bio lipids are prepared using stearic acid by o/w melt dispersion techniques. The various formulations are evaluated …
Number of citations: 1 www.researchgate.net
A STANDARD - 2003 - pdf.hres.ca
… Vials contain acyclovir sodium equivalent to 500 mg or 1 g of acyclovir, and sodium hydroxide as pH adjuster. The pH of freshly reconstituted solution (50 mg/mL) is approximately 11. …
Number of citations: 0 pdf.hres.ca
HH Balfour - JAMA, 1986 - jamanetwork.com
… large amount of intravenous (IV) acyclovir sodium—1,500 mg/sq m/day for five to seven days. … On the other hand, IV acyclovir sodium has the potential to produce adverse effects, which …
Number of citations: 48 jamanetwork.com

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